molecular formula C9H5ClN2O2 B1273086 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 278610-39-2

1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B1273086
CAS No.: 278610-39-2
M. Wt: 208.6 g/mol
InChI Key: JVJJPDZQLVCNFU-UHFFFAOYSA-N
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Description

1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a pyrrole ring fused with a dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the cyclization of a precursor compound containing both pyridine and pyrrole moieties. The reaction typically requires the use of a strong acid or base as a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    2-chloro-3-pyridyl derivatives: These compounds share the pyridine ring with a chlorine substituent but differ in the attached functional groups.

    Pyrrole-2,5-dione derivatives: These compounds have the pyrrole-dione structure but may lack the pyridine ring or have different substituents.

Uniqueness: The combination of the pyridine ring with a chlorine atom and the pyrrole-dione structure makes this compound unique

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potential applications in chemistry, biology, medicine, and industry

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-6(2-1-5-11-9)12-7(13)3-4-8(12)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJJPDZQLVCNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381733
Record name 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278610-39-2
Record name 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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